molecular formula C21H18N2O4S B2671833 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide CAS No. 922010-32-0

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide

Cat. No.: B2671833
CAS No.: 922010-32-0
M. Wt: 394.45
InChI Key: ZFDJDXCPHYFOOE-UHFFFAOYSA-N
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Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. These compounds are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. The structure of this compound features a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring containing nitrogen and oxygen atoms, fused with two benzene rings. The presence of a sulfonamide group further enhances its chemical reactivity and potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide may exhibit activity against various biological targets, making it a candidate for drug discovery and development. Its potential interactions with enzymes and receptors can be studied to understand its pharmacological properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and neuroprotective effects. Research into its mechanism of action and efficacy in disease models could lead to new treatments.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. Its sulfonamide group can also be utilized in the design of functionalized surfaces and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors, such as ortho-substituted anilines and ortho-hydroxybenzaldehydes, under acidic or basic conditions to form the oxazepine ring.

    Oxidation: The oxidation of the 11-position to form the ketone group can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the methyl group or the oxazepine ring, using strong oxidizing agents.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, dimethyl sulfoxide (DMSO).

Major Products

    Oxidation Products: Carboxylic acids, alcohols.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the oxazepine ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]thiazepines: These compounds have a similar core structure but contain a sulfur atom instead of oxygen. They are known for their use in antipsychotic medications.

    Dibenzo[b,f][1,4]diazepines: These compounds feature a nitrogen atom in place of the oxygen and are used in the treatment of anxiety and seizures.

    Dibenzo[b,f][1,4]oxazepines: Compounds with variations in the substituents on the oxazepine ring, which can alter their pharmacological properties.

Uniqueness

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazepine ring and the sulfonamide group allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-23-18-9-5-6-10-20(18)27-19-12-11-16(13-17(19)21(23)24)22-28(25,26)14-15-7-3-2-4-8-15/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDJDXCPHYFOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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